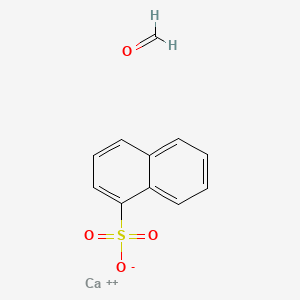
Calcium;formaldehyde;naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;formaldehyde;naphthalene-1-sulfonate is a compound that combines calcium, formaldehyde, and naphthalene-1-sulfonate. This compound is primarily used as a superplasticizer in the construction industry to improve the workability and strength of concrete. It is also used in other applications such as plasterboard production, where it helps reduce drying time and improve the finish quality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;formaldehyde;naphthalene-1-sulfonate typically involves the condensation of naphthalene-1-sulfonate with formaldehyde in the presence of a calcium salt. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst . The general reaction can be represented as follows:
[ \text{Naphthalene-1-sulfonate} + \text{Formaldehyde} + \text{Calcium salt} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the desired specifications. The final product is often supplied in liquid form for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;formaldehyde;naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the compound involves a condensation reaction between naphthalene-1-sulfonate and formaldehyde.
Substitution Reactions: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in the synthesis of the compound.
Oxidizing Agents: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of naphthalene sulfonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of calcium;formaldehyde;naphthalene-1-sulfonate involves its ability to interact with calcium ions and other components in the system. The sulfonate group can form strong interactions with calcium ions, leading to improved dispersion and stabilization of the compound in various applications. The formaldehyde component can also participate in cross-linking reactions, further enhancing the properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium;formaldehyde;naphthalene-1-sulfonate: Similar in structure but uses sodium instead of calcium.
Potassium;formaldehyde;naphthalene-1-sulfonate: Another similar compound that uses potassium.
Uniqueness
Calcium;formaldehyde;naphthalene-1-sulfonate is unique due to its use of calcium, which makes it suitable for applications requiring low sodium content. This makes it an excellent choice for environmentally friendly and sustainable construction materials .
Propriétés
Numéro CAS |
68856-34-8 |
|---|---|
Formule moléculaire |
C11H9CaO4S+ |
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
calcium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Ca/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+2/p-1 |
Clé InChI |
DXNUACNTGWWXOC-UHFFFAOYSA-M |
SMILES canonique |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
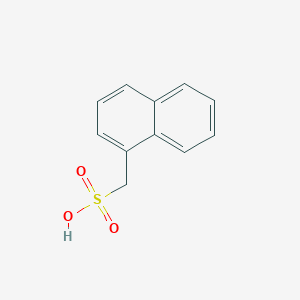
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
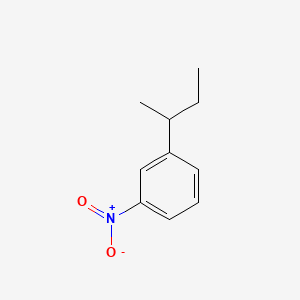
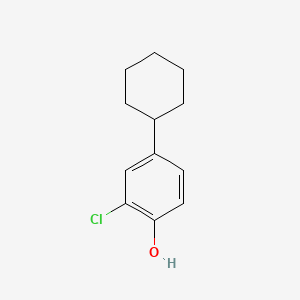

![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

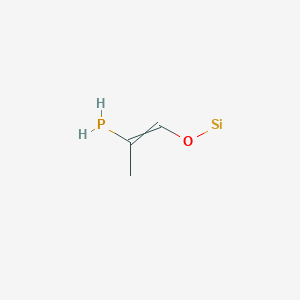
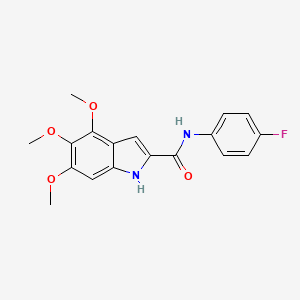
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
